SR1555 Hydrochloride: A Technical Guide for Researchers
SR1555 Hydrochloride: A Technical Guide for Researchers
< An in-depth technical guide on the core uses and mechanisms of SR1555 Hydrochloride.
SR1555 hydrochloride is a synthetic small molecule that functions as a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[1][2][3] This nuclear receptor is a critical transcription factor in the differentiation and function of T helper 17 (Th17) cells, a subset of T cells that play a pivotal role in the pathogenesis of various autoimmune diseases.[4][5] Consequently, SR1555 hydrochloride is a valuable tool for researchers investigating autoimmune and inflammatory disorders.
Core Mechanism of Action
SR1555 hydrochloride exerts its effects by binding to the ligand-binding domain (LBD) of RORγt.[6][7] Unlike an agonist which would activate the receptor, or a neutral antagonist which would block an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the case of RORγt, this inverse agonism leads to the repression of its transcriptional activity.
The primary downstream effect of RORγt inhibition by SR1555 hydrochloride is the suppression of Th17 cell differentiation and function.[1][8] This is characterized by a significant reduction in the expression and secretion of the pro-inflammatory cytokine Interleukin-17 (IL-17).[5][8] Furthermore, studies have shown that SR1555 can also promote the development of anti-inflammatory T regulatory (Treg) cells, as evidenced by an increase in the expression of the transcription factor Foxp3.[1][8] This dual action of inhibiting a pro-inflammatory pathway while promoting a regulatory one makes SR1555 a compound of significant interest in immunology research.
Signaling Pathway
The signaling pathway influenced by SR1555 hydrochloride is central to the balance between pro-inflammatory and anti-inflammatory immune responses. The following diagram illustrates the mechanism of action of SR1555.
Caption: Mechanism of SR1555 hydrochloride action.
Applications in Research
SR1555 hydrochloride is primarily utilized in preclinical research models of autoimmune diseases. Its ability to modulate the Th17/Treg balance makes it a valuable tool for studying conditions such as:
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Multiple Sclerosis (MS): Animal models of MS, such as Experimental Autoimmune Encephalomyelitis (EAE), are characterized by Th17-mediated neuroinflammation.[9][10][11] SR1555 can be used to investigate the therapeutic potential of RORγt inhibition in mitigating disease progression.
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Psoriasis: This chronic inflammatory skin condition is strongly associated with the IL-23/Th17 axis.[12][13][14] Imiquimod-induced psoriasis models in mice are commonly used to evaluate the efficacy of compounds like SR1555.[15][16]
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Rheumatoid Arthritis: Th17 cells and IL-17 are key contributors to the joint inflammation and destruction seen in rheumatoid arthritis.[4]
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Other Systemic Autoimmune Diseases: The role of Th17 cells is also being investigated in other conditions like systemic lupus erythematosus and inflammatory bowel disease.[17][18][19]
Quantitative Data
The following tables summarize key quantitative data for SR1555 hydrochloride from various in vitro and in vivo studies.
Table 1: In Vitro Activity of SR1555 Hydrochloride
| Assay | Target | Value | Reference |
| Inverse Agonist Activity | RORγ | IC50 ≈ 1.5 µM | [5][6][7] |
| Radioligand Displacement | RORγ LBD | IC50 = 1 µM | [1][6][7] |
| Il17a Gene Expression Inhibition (EL4 cells, 24h) | IL-17A | >70% inhibition at 10 µM | [8] |
| IL-17 Protein Expression Inhibition (Th17 cells) | IL-17 | Inhibition at 10 µM | [8] |
Table 2: In Vivo Models and Potential Applications
| Disease Model | Animal | Key Findings | Potential Application | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse (C57BL/6, SJL) | RORγt inverse agonists can reduce disease severity. | Multiple Sclerosis | [9][10][11][20] |
| Imiquimod-Induced Psoriasis | Mouse | RORγt inverse agonists can reduce skin inflammation and thickness. | Psoriasis | [12][13][14][15][16] |
| Collagen-Induced Arthritis | Mouse | RORγt inverse agonists can be effective. | Rheumatoid Arthritis | [4] |
| Theiler's Murine Encephalomyelitis Virus (TMEV) | Mouse | A model for chronic-progressive MS. | Multiple Sclerosis | [20][21][22] |
Experimental Protocols
Below are detailed methodologies for key experiments frequently employed in the study of SR1555 hydrochloride and related compounds.
RORγt Inverse Agonist Radioligand Binding Assay
This assay is designed to determine the ability of a compound to displace a radiolabeled ligand from the RORγt Ligand Binding Domain (LBD).[23][24]
Workflow Diagram
Caption: Radioligand binding assay workflow.
Detailed Steps:
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Reagent Preparation:
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Dilute recombinant human RORγt LBD to the desired concentration in assay buffer.
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Prepare a solution of the tritiated ligand at a concentration near its Kd.
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Prepare serial dilutions of SR1555 hydrochloride in DMSO and then in assay buffer.
-
-
Assay Plate Setup:
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow binding to reach equilibrium.
-
-
Separation:
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Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the protein-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound ligand.
-
-
Detection:
-
Dry the filter mat and place it in a sample bag with scintillation fluid.
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Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition of radioligand binding against the concentration of SR1555.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for human multiple sclerosis.[9][10][11]
Workflow Diagram
Caption: EAE model experimental workflow.
Detailed Steps:
-
Animals: Use susceptible mouse strains such as C57BL/6 females, 8-10 weeks old.[9][25]
-
Induction of EAE:
-
Treatment:
-
Begin daily administration of SR1555 hydrochloride (at a predetermined dose) or vehicle control, either prophylactically (from day 0) or therapeutically (after onset of clinical signs).
-
-
Clinical Assessment:
-
Endpoint Analysis:
-
At the end of the experiment, euthanize the mice and perfuse with saline.
-
Collect brain and spinal cord for histological analysis to assess inflammation and demyelination.
-
Spleens and lymph nodes can be collected for ex vivo analysis of T cell populations and cytokine production.
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IL-17 ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of IL-17 in biological samples such as cell culture supernatants or serum.[26][27]
Workflow Diagram
Caption: IL-17 ELISA experimental workflow.
Detailed Steps:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for IL-17 and incubate overnight.[28]
-
Washing and Blocking: Wash the plate to remove unbound antibody and then add a blocking buffer to prevent non-specific binding.
-
Sample and Standard Incubation: Add serial dilutions of a known IL-17 standard and the experimental samples to the wells and incubate.[26]
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Detection Antibody: After washing, add a biotinylated detection antibody that binds to a different epitope on the captured IL-17.
-
Enzyme Conjugate: Following another wash, add streptavidin conjugated to horseradish peroxidase (HRP), which will bind to the biotinylated detection antibody.[27]
-
Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.[27]
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.[26]
-
Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of IL-17 in the sample.
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards and use it to calculate the concentration of IL-17 in the experimental samples.
Conclusion
SR1555 hydrochloride is a powerful research tool for investigating the role of RORγt and Th17 cells in health and disease. Its selective inverse agonist activity allows for the targeted modulation of a key inflammatory pathway, providing valuable insights into the pathogenesis of autoimmune diseases and aiding in the exploration of novel therapeutic strategies. The experimental protocols outlined in this guide provide a foundation for the effective utilization of SR1555 hydrochloride in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR 1555 (hydrochloride) - Amerigo Scientific [amerigoscientific.com]
- 6. SR1555 hydrochloride|COA [dcchemicals.com]
- 7. SR1555 hydrochloride|CAS |DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 10. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocytogen.com [biocytogen.com]
- 13. Mouse Models of Psoriasis – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. mdpi.com [mdpi.com]
- 16. Establishment of Psoriasis Mouse Model by Imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Novel and potential future therapeutic options in systemic autoimmune diseases [frontiersin.org]
- 18. Novel and potential future therapeutic options in systemic autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring the role of immunotherapeutic drugs in autoimmune diseases: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. osti.gov [osti.gov]
- 21. Immunoregulation of a viral model of multiple sclerosis using the synthetic cannabinoid R(+)WIN55,212 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Animal models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis | PLOS One [journals.plos.org]
- 25. 2.2. Experimental autoimmune encephalomyelitis model [bio-protocol.org]
- 26. portal.cytodocs.com [portal.cytodocs.com]
- 27. Human IL-17 ELISA Kit (ab100556) | Abcam [abcam.com]
- 28. ulab360.com [ulab360.com]
